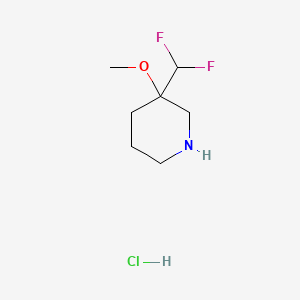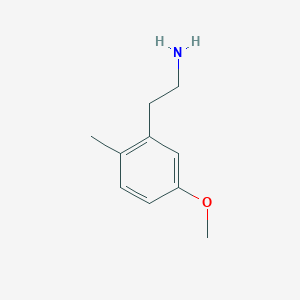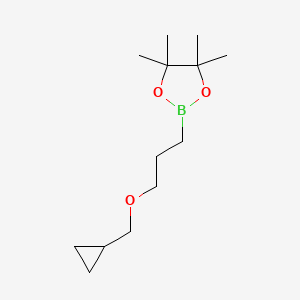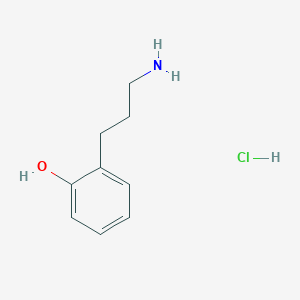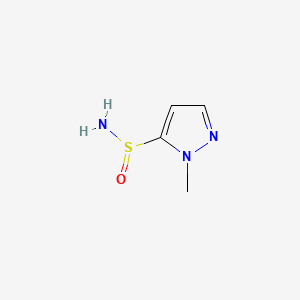![molecular formula C10H16Br2N2O B15296674 4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide](/img/structure/B15296674.png)
4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide is a chemical compound with the CAS number 2763779-87-7
Métodos De Preparación
The synthesis of 4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide involves several steps, typically starting with the preparation of the cyclobutyl and pyridin-2-ol intermediates. The aminomethyl group is introduced through a series of reactions involving amination and cyclization. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group plays a crucial role in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide include other aminomethyl-substituted cyclobutyl and pyridin-2-ol derivatives. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Propiedades
Fórmula molecular |
C10H16Br2N2O |
|---|---|
Peso molecular |
340.05 g/mol |
Nombre IUPAC |
4-[1-(aminomethyl)cyclobutyl]-1H-pyridin-2-one;dihydrobromide |
InChI |
InChI=1S/C10H14N2O.2BrH/c11-7-10(3-1-4-10)8-2-5-12-9(13)6-8;;/h2,5-6H,1,3-4,7,11H2,(H,12,13);2*1H |
Clave InChI |
IRIICJHWQGMIFX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CN)C2=CC(=O)NC=C2.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium;trifluoro-[cis-2-methylcyclopropyl]boranuide](/img/structure/B15296591.png)
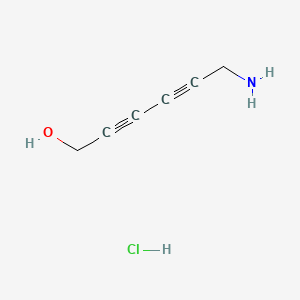

![[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B15296606.png)


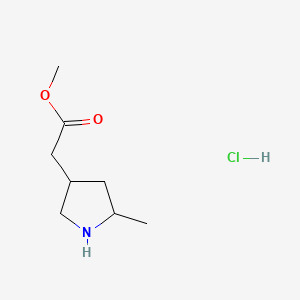
![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)
